1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one
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Overview
Description
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one is an organic compound characterized by the presence of a chlorophenylthio group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one typically involves the reaction of p-chlorothiophenol with 3,3-dimethyl-2-butanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Triazoles: Heterocyclic compounds with a triazole ring, used in various pharmaceutical applications.
Thiourea Derivatives: Compounds with a thiourea group, known for their wide range of biological activities.
Uniqueness
1-((4-Chlorophenyl)thio)-3,3-dimethylbutan-2-one is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its chlorophenylthio group and butanone backbone make it a versatile compound with potential applications in multiple fields. The combination of these structural features distinguishes it from other similar compounds and contributes to its unique chemical behavior.
Properties
Molecular Formula |
C12H15ClOS |
---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanyl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-12(2,3)11(14)8-15-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 |
InChI Key |
YAMGGOCRPIXGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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